REACTION_SMILES
|
[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[CH3:31][OH:32].[ClH:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH:1][CH2:2][CH:3]([CH3:4])[N:5]1[CH2:6][CH2:7][N:8]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH2:9][CH2:10]1>>[OH:1][CH2:2][CH:3]([CH3:4])[N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CO)N1CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[CH3:31][OH:32].[ClH:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH:1][CH2:2][CH:3]([CH3:4])[N:5]1[CH2:6][CH2:7][N:8]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH2:9][CH2:10]1>>[OH:1][CH2:2][CH:3]([CH3:4])[N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CO)N1CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |